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molecular formula C8H7N3S B093167 3-Phenyl-1,2,4-thiadiazol-5-amine CAS No. 17467-15-1

3-Phenyl-1,2,4-thiadiazol-5-amine

Cat. No. B093167
M. Wt: 177.23 g/mol
InChI Key: OYAHSBDYBOBAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300933B2

Procedure details

Was prepare in the same manner as 2-Chloro-5-phenyl-1,3,4-thiadiazole, from 5-amino-3-phenyl-1,2,4-thiadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]C1SC(C2C=CC=CC=2)=NN=1.N[C:14]1[S:18][N:17]=[C:16]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:15]=1>>[Cl:1][C:14]1[S:18][N:17]=[C:16]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=NN1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=NS1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NS1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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